4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a 4-methylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylaniline.
Formation of Hydrazinecarbothioamide: 4-methylaniline is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Final Product: The triazol-3-thiol is then reacted with pyridine derivatives to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the pyridine ring.
Scientific Research Applications
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: This compound shares a similar structure but has a sulfonamide group instead of a triazole ring.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has a thiol group instead of a pyridine ring
Uniqueness
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to its combination of a triazole ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in both medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALZUKLCQLDZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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